5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-3-iodo-2-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a cyclopropoxy group.
5-Tert-butyl-3-methoxy-2-(trifluoromethyl)pyridine: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
5-tert-butyl-3-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)8-6-10(18-9-4-5-9)11(17-7-8)13(14,15)16/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
PZNHJDVKLSHNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.